4-Chloro-3-ethoxy-2-fluorobenzaldehyde
Overview
Description
4-Chloro-3-ethoxy-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzaldehyde ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chloro-3-ethoxy-2-fluorobenzene with a formylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, alkylation, and formylation reactions, followed by purification steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the chloro or fluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-Chloro-3-ethoxy-2-fluorobenzoic acid.
Reduction: 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-ethoxy-2-fluorobenzaldehyde is utilized extensively in scientific research due to its unique properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for potential pharmacological activities and as a building block for drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. These interactions are crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 4-Chloro-2-ethoxybenzaldehyde
- 3-Ethoxy-2-fluorobenzaldehyde
Comparison: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both chloro and fluoro groups enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
4-chloro-3-ethoxy-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWKSKYUNZUQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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